1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-propanoate, rel-
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Overview
Description
1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-propanoate, rel- is a complex organic compound with a unique structure It is characterized by the presence of a propanol group, a dimethylcyclohexyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-propanoate, rel- typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate ester or ketone to form the desired product.
Esterification: The reaction of an alcohol with a carboxylic acid or its derivatives under acidic conditions to form an ester.
Hydrogenation: The reduction of double bonds in the presence of a catalyst to achieve the desired saturation level.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-propanoate, rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-propanoate, rel- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-propanoate, rel- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-acetate
- 1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-butanoate
Uniqueness
1-Propanol, 2-((1R)-1-((1R)-3,3-dimethylcyclohexyl)ethoxy)-2-methyl-, 1-propanoate, rel- is unique due to its specific structural configuration and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Properties
CAS No. |
141899-02-7 |
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Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[2-[(1S)-1-[(1R)-3,3-dimethylcyclohexyl]ethoxy]-2-methylpropyl] propanoate |
InChI |
InChI=1S/C17H32O3/c1-7-15(18)19-12-17(5,6)20-13(2)14-9-8-10-16(3,4)11-14/h13-14H,7-12H2,1-6H3/t13-,14+/m0/s1 |
InChI Key |
LSTSBZKIQFOPHA-UONOGXRCSA-N |
Isomeric SMILES |
CCC(=O)OCC(C)(C)O[C@@H](C)[C@@H]1CCCC(C1)(C)C |
Canonical SMILES |
CCC(=O)OCC(C)(C)OC(C)C1CCCC(C1)(C)C |
Origin of Product |
United States |
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